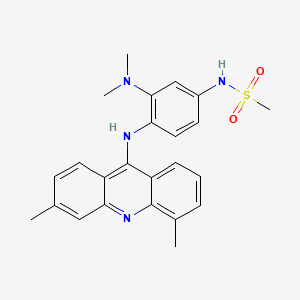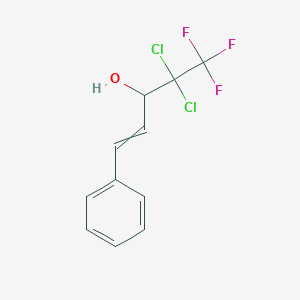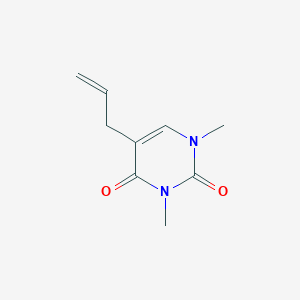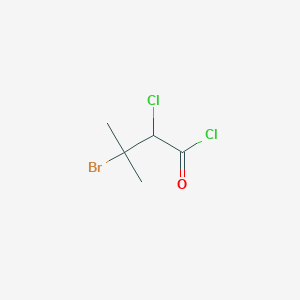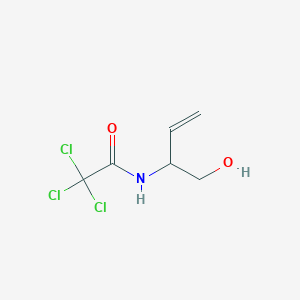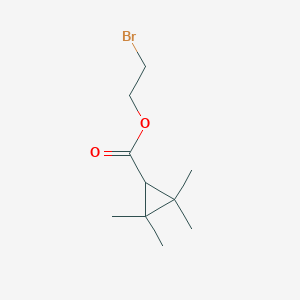
2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C10H17BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromoethyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with bromoethanol to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl esters.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromoethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate
- Cyanomethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Uniqueness
2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. Its bromoethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
96155-25-8 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
2-bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H17BrO2/c1-9(2)7(10(9,3)4)8(12)13-6-5-11/h7H,5-6H2,1-4H3 |
Clé InChI |
ACYPOTWTTOYUJY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)OCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



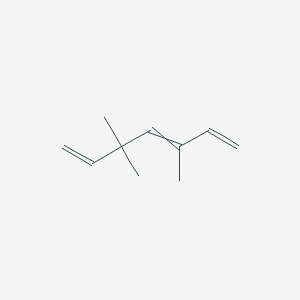
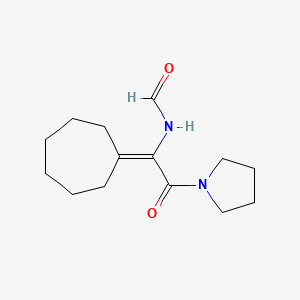

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


